molecular formula C9H14ClN B2514240 (4-Ethylphenyl)methanamine hydrochloride CAS No. 102494-85-9

(4-Ethylphenyl)methanamine hydrochloride

Cat. No.: B2514240
CAS No.: 102494-85-9
M. Wt: 171.67
InChI Key: CNLRDZVFVXOEHT-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)methanamine hydrochloride is a substituted benzylamine hydrochloride derivative. It is synthesized via the hydrogenation of 4-ethylbenzonitrile followed by treatment with HCl in ether, yielding a white solid with a 94% efficiency . Key structural features include:

  • Molecular formula: C₉H₁₄ClN.
  • 1H NMR (300 MHz, MeOD): δ 7.41 (2H, dd), 7.30–7.24 (2H, m), 4.09 (2H, s), 2.66 (2H, q), 1.22 (3H, t) .
  • 13C NMR (75 MHz, MeOD): δ 146.7 (C), 131.7 (CH), 130.2 (CH), 129.6 (CH), 44.1 (CH₂), 29.5 (CH₂), 16.1 (CH₃) .
    The ethyl group at the para position contributes to electron-donating effects, influencing solubility and reactivity.

Properties

IUPAC Name

(4-ethylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-2-8-3-5-9(7-10)6-4-8;/h3-6H,2,7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLRDZVFVXOEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102494-85-9
Record name (4-ethylphenyl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylphenyl)methanamine hydrochloride involves a multi-step process. One common method includes the reduction of 4-cyanophenyl methyl ketone using sodium hypophosphite monohydrate and 5%-palladium/activated carbon in water at 100°C in a sealed tube. The resulting product is then treated with hydrogen chloride in diethyl ether to obtain (4-Ethylphenyl)methanamine hydrochloride .

Industrial Production Methods: Industrial production methods for (4-Ethylphenyl)methanamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Ethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted amines, amides, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Ethylphenyl)methanamine hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituted Benzylamine Hydrochlorides

The following table compares (4-Ethylphenyl)methanamine hydrochloride with analogous compounds differing in aromatic substituents:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
(4-Ethylphenyl)methanamine hydrochloride Para-ethyl group C₉H₁₄ClN 187.67 High solubility in methanol; used in synthesis
(4-Methoxyphenyl)(phenyl)methanamine HCl 4-Methoxy and phenyl groups C₁₄H₁₆ClNO 249.74 Slightly soluble in chloroform, methanol, DMSO; research chemical
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole ring with 4-Cl substituent C₁₀H₉ClN₂S·HCl 261.17 High melting point (268°C); potential biological activity
1-(4-Fluorophenyl)methanamine hydrochloride Para-fluoro group C₇H₇ClFN 175.59 Used in GABA transporter inhibitors with analgesic activity
4-(4-Methylphenoxy)benzylamine HCl 4-Methylphenoxy group C₁₄H₁₆ClNO 249.74 Room-temperature stability; structural analog for ligand studies

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., ethyl in the main compound, methoxy in ) increase electron density on the aromatic ring, enhancing solubility in polar solvents.
  • Solubility: Methanol solubility is common among these compounds, but substituents like methoxy () or phenoxy () introduce variability due to steric and polarity differences.
  • Biological Relevance : Thiazole-containing derivatives () and fluorinated analogs () are often explored for pharmacological applications, whereas the main compound’s ethyl group may favor metabolic stability.

Ethylamine vs. Methanamine Derivatives

Ethylamine-based hydrochlorides (e.g., phenethylamines) differ in chain length and flexibility compared to methanamine derivatives:

Compound Name Backbone Structure Molecular Formula Molecular Weight (g/mol) Key Differences Evidence ID
(4-Ethylphenyl)methanamine hydrochloride Benzylamine (C₁) C₉H₁₄ClN 187.67 Shorter chain; rigid aromatic proximity
4-Methoxyphenethylamine HCl Phenethylamine (C₂) C₉H₁₄ClNO 203.67 Longer chain; increased flexibility
2-(3,4-Dihydroxyphenyl)ethylamine HCl Dopamine derivative C₈H₁₂ClNO₂ 189.64 Catechol group enhances polarity

Key Observations :

  • Polarity : Hydroxyl or methoxy groups () increase hydrophilicity, whereas alkyl groups (e.g., ethyl in the main compound) enhance lipophilicity.

Heterocyclic and Cyclic Derivatives

Compounds with heterocyclic or cyclic modifications demonstrate distinct physicochemical profiles:

Compound Name Structural Feature Molecular Formula Molecular Weight (g/mol) Notable Property Evidence ID
Benzo[b]thiophen-2-yl methanamine HCl Benzothiophene ring C₉H₁₀ClNS 207.70 Enhanced π-π stacking potential
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine HCl Partially saturated ring C₁₁H₁₆ClN 197.71 Improved lipid membrane penetration
1-Cyclobutyl-1-(4-ethylphenyl)methanamine HCl Cyclobutyl substitution C₁₃H₂₀ClN 225.76 Steric hindrance alters reactivity

Key Observations :

  • Aromatic vs. Saturated Systems : Benzo[b]thiophene () introduces sulfur-based electronic effects, while tetrahydronaphthalene () reduces aromaticity, affecting solubility and interaction with hydrophobic targets.
  • Steric Effects : Bulky substituents like cyclobutyl () may hinder rotational freedom or binding to sterically sensitive receptors.

Biological Activity

(4-Ethylphenyl)methanamine hydrochloride, a compound with the chemical formula C10H14ClN, has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by an ethyl group attached to a phenyl ring, which contributes to its unique biological properties. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of (4-Ethylphenyl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as a ligand that can bind to various receptors and enzymes, modulating their activity. This interaction can lead to diverse biological effects depending on the target pathway involved.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of (4-Ethylphenyl)methanamine hydrochloride. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

  • DPPH Scavenging Assay : The compound demonstrated significant antioxidant activity with an IC50 value indicating its effectiveness in scavenging DPPH radicals .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin production. Inhibition studies showed that (4-Ethylphenyl)methanamine hydrochloride could serve as a potential tyrosinase inhibitor, with IC50 values comparable to known inhibitors like kojic acid .

3. Pharmacological Applications

Research indicates that derivatives of (4-Ethylphenyl)methanamine hydrochloride may exhibit pharmacological activities such as anti-inflammatory and analgesic effects. This makes it a candidate for further exploration in drug development .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant properties of various amine derivatives, including (4-Ethylphenyl)methanamine hydrochloride. The results indicated that compounds with hydroxyl groups exhibited enhanced scavenging activities against DPPH radicals, suggesting structural modifications could improve antioxidant efficacy .

Case Study 2: Enzyme Inhibition

In a comparative study of enzyme inhibitors, (4-Ethylphenyl)methanamine hydrochloride was found to have moderate tyrosinase inhibitory activity. The binding interactions were analyzed through molecular docking studies, revealing that specific functional groups contributed significantly to the binding affinity with the enzyme .

Data Tables

Biological Activity IC50 Value Reference
DPPH Scavenging18.17 µg/mL
Tyrosinase Inhibition16.5 µM

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